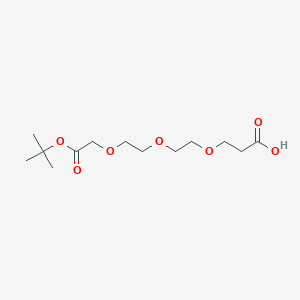
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid is a complex organic compound with a unique structure that includes multiple ether and ester linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves multi-step organic synthesis. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylene oxide under acidic conditions to form an intermediate. This intermediate is then reacted with oxalyl chloride to introduce the ester functionality, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl 5-methyl-2-phenyl-1,3-dioxane-5-carboxylate
Uniqueness
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid is unique due to its specific arrangement of ether and ester linkages, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Fórmula molecular |
C13H24O7 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H24O7/c1-13(2,3)20-12(16)10-19-9-8-18-7-6-17-5-4-11(14)15/h4-10H2,1-3H3,(H,14,15) |
Clave InChI |
TUCWQODVIHLUCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



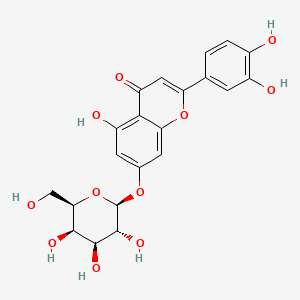
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
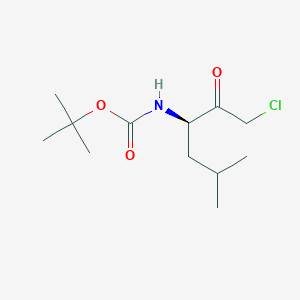


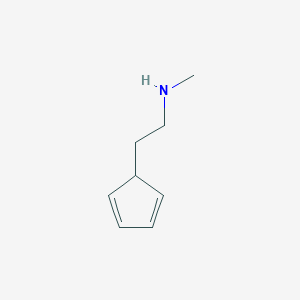
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)

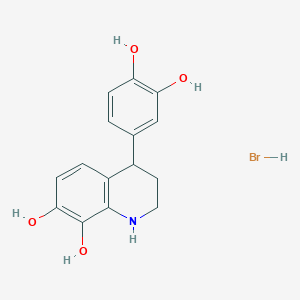
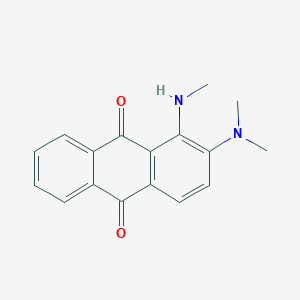
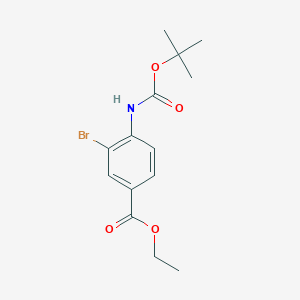
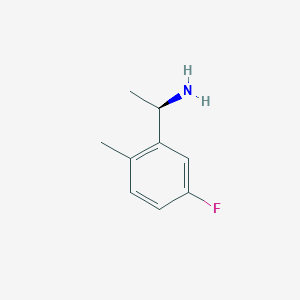
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
